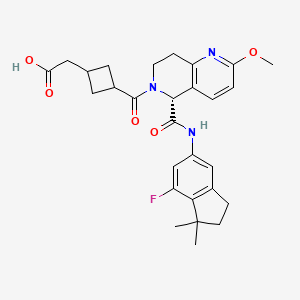

TAK-828F free base

Descripción general

Descripción

TAK-828F is a potent and selective orally available RORγt inverse agonist . It has shown a binding IC50 of 1.9 nM and a reporter gene IC50 of 6.1 nM .

Synthesis Analysis

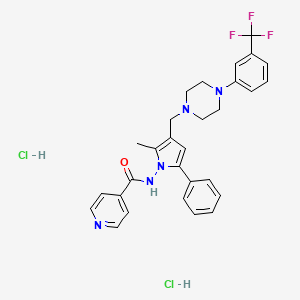

The synthesis of TAK-828F involves a diastereoselective reduction of a cyclobutylidene Meldrum’s acid derivative with NaBH4 . Controlling acidic impurities was crucial for improving the diastereomeric ratio by recrystallization .Molecular Structure Analysis

The molecular structure of TAK-828F is C28H32FN3O5 . The X-ray structure of RORγt in complex with TAK-828F has been submitted to the Protein Data Bank .Chemical Reactions Analysis

TAK-828F has shown to decrease the population of Th17 and Th1/17 cells in a dose-dependent manner in the mesenteric lymph node . Moreover, it inhibited the expression of mRNA that are characteristic of the Th17 signature, such as IL-17A and IL-17F in the colon, while the expression of IL-10, an anti-inflammatory cytokine, was increased .Physical And Chemical Properties Analysis

The exact mass of TAK-828F is 509.23 and its molecular weight is 509.578 . More detailed physical and chemical properties might not be readily available .Aplicaciones Científicas De Investigación

Pharmacological Profile

TAK-828F, identified as a potent and selective orally available ROR&ggr;t inverse agonist, has significant implications in the treatment of autoimmune diseases. Shibata et al. (2018) demonstrate that TAK-828F effectively inhibits IL-17 production from mouse splenocytes and human peripheral blood mononuclear cells, without affecting IFN-&ggr; production. This inhibition is crucial in autoimmune diseases like inflammatory bowel disease and multiple sclerosis, as it targets the differentiation and activation of IL-17 producing cells, which are key in these diseases' pathogenesis (Shibata et al., 2018).

Efficacy in Experimental Autoimmune Encephalomyelitis Model

Another study by Nakamura et al. (2019) evaluates TAK-828F's efficacy in a murine experimental autoimmune encephalomyelitis (EAE) model, a standard model for multiple sclerosis. The results indicate that TAK-828F effectively inhibits the differentiation of Th17 and Th1/17 cells, crucial in the central nervous system's inflammation, suggesting its potential as a treatment strategy for multiple sclerosis (Nakamura et al., 2019).

Synthesis and Chemical Properties

Research on the chemical synthesis of TAK-828F is also notable. Majima and Yamano (2021) detail a scalable synthesis of TAK-828F's cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, highlighting crucial steps like the diastereoselective reduction and reaction optimization, which are pivotal for its large-scale manufacture (Majima & Yamano, 2021).

Biochemical Characterization

A study by Nakagawa et al. (2018) delves into the biochemical properties of TAK-828F. The research shows that TAK-828F binds rapidly and reversibly to ROR&ggr;t with high affinity and selectively inhibits human and mouse ROR&ggr;t transcriptional activity, reinforcing its potential for clinical evaluation in treating inflammatory diseases (Nakagawa et al., 2018).

Mecanismo De Acción

Direcciones Futuras

TAK-828F has shown promising results in the treatment of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, inflammatory bowel diseases, and psoriasis . Its favorable properties will be of advantage in the evaluation of TAK-828F in future clinical studies for inflammatory diseases . It could also serve as a pharmacological tool for further studies of RORγt and inflammatory diseases .

Propiedades

IUPAC Name |

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMFYVOUDGRBLG-NJMNTPMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

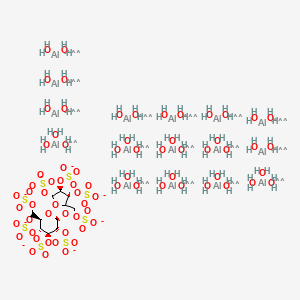

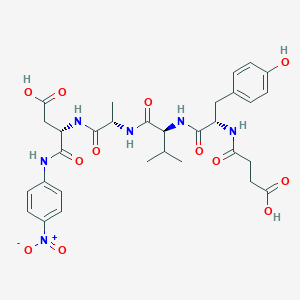

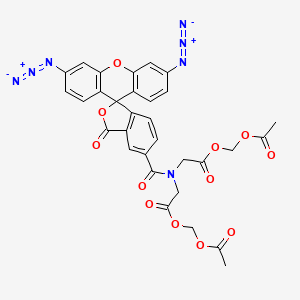

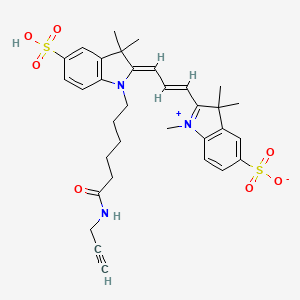

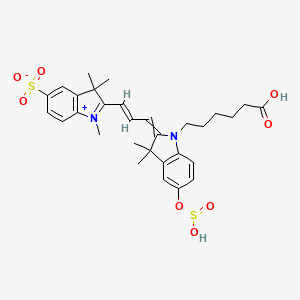

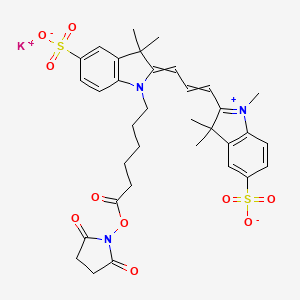

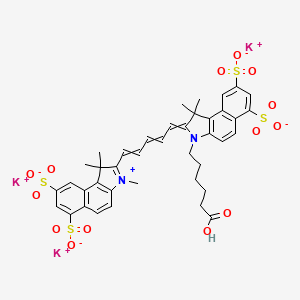

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.